molecular formula C22H26Cl2N2 B1666102 Astrazon Pink FG CAS No. 3648-36-0

Astrazon Pink FG

Cat. No.: B1666102
CAS No.: 3648-36-0
M. Wt: 389.4 g/mol
InChI Key: ZTBANYZVKCGOKD-UHFFFAOYSA-M
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Description

Astrazon Pink FG, also known as Basic Red 13 or Stenacrile Pink G, is a synthetic dye widely used in various industries. It is known for its vibrant pink color and is primarily utilized in the textile industry for dyeing fabrics. The compound has a molecular formula of C22H26Cl2N2 and a molecular weight of 389.36 g/mol .

Preparation Methods

Astrazon Pink FG is synthesized through a condensation reaction between 1,3,3-trimethyl-2-methyleneindoline and 4-((2-chloroethyl)(methyl)amino)benzaldehyde, followed by conversion into its chloride form . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure high yield and purity of the final product. Industrial production methods often involve large-scale reactors and continuous processing to meet the demand for this dye in various applications.

Chemical Reactions Analysis

Astrazon Pink FG undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) in the presence of iron (Fe2+) as a catalyst.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4), leading to the formation of reduced intermediates.

    Substitution: The dye can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of smaller organic molecules and inorganic salts .

Mechanism of Action

The mechanism of action of Astrazon Pink FG involves its interaction with cellular components, primarily through its fluorescent properties. The dye binds to specific cellular structures, allowing researchers to visualize and study these components under a microscope. In wastewater treatment, the degradation mechanism involves the generation of highly reactive hydroxyl radicals (HO·) through the Fenton reaction. These radicals break down the dye molecules into smaller organic acids and inorganic salts, ultimately leading to the mineralization of the dye .

Comparison with Similar Compounds

Astrazon Pink FG is unique due to its specific chemical structure and vibrant pink color. Similar compounds include other basic dyes such as Basic Red 1, Basic Red 2, and Basic Red 12. These dyes share similar applications in the textile industry but differ in their chemical structures and specific properties. For example, Basic Red 1 has a different molecular formula and exhibits slightly different staining properties compared to this compound .

This compound stands out due to its high fluorescence intensity and stability, making it a preferred choice for various scientific and industrial applications.

Properties

IUPAC Name

N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN2.ClH/c1-22(2)19-7-5-6-8-20(19)25(4)21(22)14-11-17-9-12-18(13-10-17)24(3)16-15-23;/h5-14H,15-16H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBANYZVKCGOKD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCCl)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)N(C)CCCl)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3648-36-0, 190437-48-0
Record name Basic Red 13
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3648-36-0
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Record name Astrazone pink FG
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Record name Astrazon Pink FG
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4432
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Record name 3H-Indolium, 2-[2-[4-[(2-chloroethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1)
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Record name 2-[2-[4-[(2-chloroethyl)methylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.807
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Record name ASTRAZONE PINK FG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2YZ663EFR
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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